molecular formula C14H13N3O3S B12216592 Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate

Cat. No.: B12216592
M. Wt: 303.34 g/mol
InChI Key: RMYLRFYIFKXBED-UHFFFAOYSA-N
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Description

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate is an organic compound with the molecular formula C14H13N3O3S. This compound is characterized by the presence of a pyrimidine ring, a thioacetyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate typically involves the reaction of 2-aminopyrimidine with thioacetic acid to form 2-(2-pyrimidin-2-ylthio)acetamide. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioacetyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-pyridin-2-ylthioacetylamino)benzoate
  • Methyl 2-(2-thiazol-2-ylthioacetylamino)benzoate
  • Methyl 2-(2-imidazol-2-ylthioacetylamino)benzoate

Uniqueness

Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity due to the distinct nature of the pyrimidine ring .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

methyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzoate

InChI

InChI=1S/C14H13N3O3S/c1-20-13(19)10-5-2-3-6-11(10)17-12(18)9-21-14-15-7-4-8-16-14/h2-8H,9H2,1H3,(H,17,18)

InChI Key

RMYLRFYIFKXBED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CC=N2

solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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